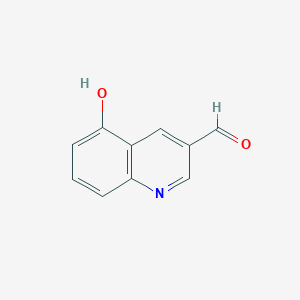

5-oxo-1H-quinoline-3-carbaldehyde

描述

Structure

3D Structure

属性

分子式 |

C10H7NO2 |

|---|---|

分子量 |

173.17 g/mol |

IUPAC 名称 |

5-hydroxyquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-7-4-8-9(11-5-7)2-1-3-10(8)13/h1-6,13H |

InChI 键 |

QXBUYGDJBCIUBX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C(C=N2)C=O)C(=C1)O |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Transformations of 5 Oxo 1h Quinoline 3 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group, also known as a formyl group, is characterized by a carbonyl function bonded to a hydrogen atom and a carbon atom. This arrangement makes the aldehydic carbon highly electrophilic and susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions to the Formyl Group

The formyl group of 5-oxo-1H-quinoline-3-carbaldehyde is a primary site for nucleophilic addition reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic. Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the addition product. The general reactivity trend for nucleophilic additions is that formaldehyde (B43269) is more reactive than other aldehydes, which are in turn more reactive than ketones. nih.gov This is attributed to both electronic effects, where alkyl groups on ketones donate electron density and reduce the partial positive charge on the carbonyl carbon, and steric effects, where the smaller hydrogen atom on an aldehyde allows for easier nucleophilic attack. nih.gov

Condensation Reactions, Including Schiff Base Formation

The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ugm.ac.idwikipedia.org This reaction is typically catalyzed by a small amount of acid and involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. youtube.com The formation of Schiff bases from quinoline-3-carbaldehyde derivatives is a well-established synthetic route. For instance, 2-oxo-quinoline-3-carbaldehyde derivatives have been reacted with various primary amines to synthesize a series of Schiff base derivatives. nih.gov Similarly, 3-formyl-2-quinolinone has been condensed with a range of primary amines, such as 2-aminothiophenol (B119425) and 4-aminophenol, in ethanol (B145695) to produce the corresponding Schiff bases in good yields. vaia.com The synthesis of Schiff bases from quinoline-3-carbohydrazide (B3054276) with various benzaldehydes has also been reported, proceeding via condensation in ethanol with a catalytic amount of acetic acid. mdpi.com

These reactions are generally carried out by refluxing the aldehyde and the primary amine in a suitable solvent like ethanol. researchgate.netusu.ac.id The general mechanism for acid-catalyzed Schiff base formation is depicted below:

Table 1: Examples of Schiff Base Formation with Quinoline (B57606) Aldehyde Derivatives

| Quinoline Aldehyde Derivative | Amine | Product | Reference |

|---|---|---|---|

| 2-Oxo-quinoline-3-carbaldehyde | Various primary amines | Schiff base derivatives | nih.gov |

| 3-Formyl-2-quinolinone | 2-Aminothiophenol | 3-(((2-mercaptophenyl)imino)methyl)quinolin-2(1H)-one | vaia.com |

| 3-Formyl-2-quinolinone | 4-Aminophenol | 3-(((4-hydroxyphenyl)imino)methyl)quinolin-2(1H)-one | vaia.com |

Oxidation to the Corresponding Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-oxo-1H-quinoline-3-carboxylic acid. Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can effectively carry out this transformation. libretexts.orgyoutube.com The reaction is often performed in an aqueous solution, and under basic conditions, the primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylate salt. youtube.com Upon acidification of the reaction mixture, the carboxylic acid is obtained. The oxidation of aldehydes to carboxylic acids using KMnO4 is a general and widely used method in organic synthesis. libretexts.orgunn.edu.ng

Table 2: General Conditions for Aldehyde Oxidation

| Reagent | Conditions | Product |

|---|

Reduction to the Corresponding Alcohol

The formyl group can be selectively reduced to a primary alcohol, yielding (5-oxo-1,5-dihydroquinolin-3-yl)methanol. Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. ugm.ac.id The reaction is typically carried out in a protic solvent such as ethanol or methanol (B129727). researchgate.netrsc.org The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. Ultrasound irradiation has also been employed to accelerate the reduction of aldehydes with sodium borohydride. ugm.ac.id

Table 3: General Conditions for Aldehyde Reduction

| Reagent | Conditions | Product |

|---|

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new C=C bond. thermofisher.commychemblog.compurechemistry.org The active methylene compound typically has two electron-withdrawing groups, such as in malonic esters, acetoacetates, or malononitrile. mychemblog.com For this compound, a Knoevenagel condensation with a compound like diethyl malonate, catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt, would be expected to yield a substituted quinolinylidenemalonate. mychemblog.comresearchgate.net The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration. mychemblog.compurechemistry.org

Table 4: Components of the Knoevenagel Condensation

| Reactant Type | Examples | Role |

|---|---|---|

| Carbonyl Compound | This compound | Electrophile |

| Active Methylene Compound | Diethyl malonate, Malononitrile, Acetylacetone | Nucleophile precursor |

Chemical Behavior of the 5-Oxo Group

The 5-oxo group in this compound is a ketone functionality. Quinolones, or oxo-quinolines, are a significant class of heterocyclic compounds. nih.gov 4-Quinolones, for example, exist in tautomeric equilibrium with 4-hydroxyquinolines. wikipedia.org The reactivity of the 5-oxo group is characteristic of a ketone. It can undergo nucleophilic addition, reduction, and reactions at the α-carbon. However, its reactivity can be influenced by the electronic nature of the quinoline ring system. The synthesis of quinolin-4-ones often involves intramolecular cyclization reactions, such as the Camps cyclization, which can produce hydroxyquinolines that tautomerize to the quinolone form. wikipedia.orgmdpi.com While specific reactions targeting the 5-oxo group of this particular molecule are not extensively detailed in the provided context, general ketone chemistry suggests it can be a site for further functionalization. For instance, reduction of the keto group would lead to a secondary alcohol.

Keto-Enol Tautomerism and its Influence on Reactivity

This compound can exist in equilibrium with its enol tautomer. This tautomerism involves the migration of a proton from the alpha-carbon (C-4) to the carbonyl oxygen at C-5, resulting in the formation of a hydroxyl group and a carbon-carbon double bond within the quinoline ring system. The presence of both the keto and enol forms influences the compound's reactivity, as the enol form can participate in reactions typical of alkenes and phenols, while the keto form undergoes reactions characteristic of ketones. The specific reaction conditions, such as solvent and pH, can influence the position of the tautomeric equilibrium and thus direct the reaction towards a particular pathway.

Reactions Involving the Alpha-Carbon to the Carbonyl

The alpha-carbon (C-4) to the carbonyl group (C-5) is a key site of reactivity in this compound. Due to the electron-withdrawing nature of the adjacent carbonyl group, the hydrogens on the alpha-carbon are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions.

Alkylation: The enolate can react with alkyl halides in an alkylation reaction to introduce an alkyl group at the C-4 position.

Aldol (B89426) Condensation: The enolate can also act as a nucleophile and attack the carbonyl group of another molecule of the aldehyde or a different aldehyde or ketone in an aldol condensation reaction. libretexts.orgyoutube.com This reaction is a powerful tool for forming new carbon-carbon bonds. libretexts.org

These reactions at the alpha-carbon provide a means to functionalize the quinoline ring and synthesize more complex derivatives. libretexts.org

Reactivity of the Quinoline Nitrogen (N-1)

The nitrogen atom at the N-1 position of the quinoline ring in this compound possesses a lone pair of electrons and can therefore act as a nucleophile or a base. Its reactivity is influenced by the electronic effects of the rest of the molecule.

N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides. This reaction typically requires a base to deprotonate the nitrogen, making it a more potent nucleophile.

N-Acylation: Similarly, the nitrogen can be acylated using acyl chlorides or anhydrides.

These reactions at the quinoline nitrogen allow for the introduction of various substituents, which can significantly modify the compound's physical and biological properties.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The pyridinone ring is generally electron-deficient, while the benzene (B151609) ring is more electron-rich, making it the preferred site for electrophilic attack. reddit.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. researchgate.net

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. However, these reactions can be challenging on deactivated rings. youtube.com

The positions most susceptible to electrophilic attack on the quinoline ring are generally C-5 and C-8. reddit.com The presence of the oxo and carbaldehyde groups can further influence the regioselectivity of these reactions.

Nucleophilic Substitution Reactions on Activated Quinoline Positions

While the quinoline ring itself is generally electron-rich and not prone to nucleophilic attack, certain positions can be activated towards nucleophilic substitution. For instance, if a good leaving group is present on the ring, particularly at a position activated by electron-withdrawing groups, it can be displaced by a nucleophile.

A key example is the reactivity of the related 2-chloroquinoline-3-carbaldehydes. The chlorine atom at the C-2 position is activated by the adjacent electron-withdrawing aldehyde group and the quinoline nitrogen, making it susceptible to displacement by various nucleophiles such as amines, thiols, and alkoxides. researchgate.net This provides a versatile method for introducing a wide range of functional groups at this position. researchgate.net

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The presence of multiple reactive sites in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the aldehyde and the quinolone functionalities.

For instance, the aldehyde group can be condensed with a variety of binucleophiles, leading to the formation of new rings fused to the quinoline core. These reactions can be used to construct complex polycyclic systems with potential biological activity. Research has demonstrated the utility of quinoline-3-carbaldehydes in synthesizing fused systems like furo[3,2-b]quinolines and pyrano[4,3-b]quinolin-1-ones. researchgate.net The intramolecular cyclization of appropriately substituted quinoline-3-carbaldehydes can also lead to the formation of fused ring systems. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies. Various techniques are employed to study these mechanisms, including kinetic studies, isotopic labeling, and computational modeling.

The identification and characterization of reaction intermediates are key to elucidating the reaction pathway. taylorandfrancis.com Intermediates such as enolates, imines, and various charged species like carbocations and carbanions can be involved depending on the reaction conditions. numberanalytics.com For example, in the Wittig reaction of quinoline-3-carbaldehydes, the formation of a planar oxaphosphetane intermediate has been proposed based on theoretical studies. mdpi.com Similarly, in cyclization reactions, the initial formation of an imine intermediate is often a key step. mdpi.com The stability and reactivity of these intermediates will ultimately determine the final product distribution. numberanalytics.comscribd.com

Advanced Spectroscopic and Structural Elucidation of 5 Oxo 1h Quinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural determination of quinoline (B57606) derivatives, offering detailed insights into the chemical environment of individual protons and carbon atoms.

¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of quinoline derivatives provides characteristic signals that are crucial for structural assignment. In derivatives of 2-oxo-quinoline-3-carbaldehyde, the formyl proton (CHO) typically resonates as a singlet in the downfield region of the spectrum. nih.gov For instance, in a series of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes and 2-aryl-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehydes, the formyl proton signals are observed between δ 10.27 and 10.33 ppm. mdpi.com

The protons on the quinoline core exhibit chemical shifts that are influenced by the electronic effects of the substituents. Aromatic protons in quinoline derivatives generally appear in the range of δ 7.0 to 9.5 ppm. mdpi.com The precise chemical shift and multiplicity of each proton are determined by its position relative to the nitrogen atom and other functional groups. For example, in many quinoline-based compounds, the H2 proton appears at a significantly downfield shift due to the deshielding effect of the adjacent nitrogen atom. uncw.edu

Spin-spin coupling provides valuable information about the connectivity of protons in the molecule. libretexts.org The coupling constants (J values) between adjacent protons can help to distinguish between different isomers and confirm assignments. In (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes, the vinylic protons H-α and H-β show a coupling constant of approximately 16 Hz, which is characteristic of a trans configuration. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Quinoline Derivatives

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Formyl Proton (CHO) | 10.27 - 10.33 | Singlet (s) | N/A | mdpi.com |

| Aromatic Protons | 7.0 - 9.5 | Multiplet (m), Doublet (d), etc. | Variable | mdpi.com |

| H-2 (in some quinolines) | Downfield | Doublet (d) or Doublet of Doublets (dd) | ~4.2 | uncw.edu |

¹³C NMR Chemical Shift Assignments and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of carbon atoms in quinoline derivatives are spread over a wide range, allowing for the identification of individual carbon environments. oregonstate.edu

The carbonyl carbon of the aldehyde group (CHO) in quinoline-3-carbaldehyde derivatives is typically observed at a downfield chemical shift. For example, in 2-aryl-4-chloro-2H-chromene-3-carbaldehydes, the signal for the 3-CHO group appears in the range of δ 187.6–188.2 ppm. mdpi.com The carbon of the oxo-group at the C-5 position is also expected to resonate in the carbonyl region of the spectrum.

The carbons of the quinoline ring system show characteristic chemical shifts influenced by the nitrogen atom and other substituents. Quaternary carbons, which are not attached to any protons, often show weaker signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu

Table 2: Illustrative ¹³C NMR Chemical Shifts for Carbons in Quinoline Derivatives

| Carbon | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aldehyde Carbonyl (CHO) | 187.6 - 188.2 | mdpi.com |

| Quinoline Ring Carbons | 118 - 150 | uncw.edu |

| C-2 (in some quinolines) | ~152 | uncw.edu |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals and for elucidating the detailed structure of complex molecules like quinoline derivatives. science.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, revealing the connectivity between adjacent protons. sdsu.edu It is instrumental in tracing out the proton networks within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edumagritek.com It is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule. magritek.com For example, NOESY experiments have been used to confirm the conformation of the 3-styryl group in certain quinoline derivatives by observing correlations between specific protons. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic vibrational modes of functional groups. ucdavis.edulibretexts.org In the case of 5-oxo-1H-quinoline-3-carbaldehyde, the FT-IR spectrum is expected to show strong absorptions corresponding to the carbonyl groups.

The C=O stretching vibration of the aldehyde group in aromatic aldehydes typically appears in the range of 1710-1685 cm⁻¹. libretexts.org For conjugated aldehydes, this peak can shift to a lower wavenumber. libretexts.org The C=O stretching of the ketone group at the C-5 position is also expected in the carbonyl region, typically between 1725-1705 cm⁻¹ for saturated ketones and lower for conjugated systems. libretexts.org In 5,8-quinolinedione (B78156) derivatives, two separate C=O vibration peaks are observed. mdpi.com

The spectrum would also display characteristic absorptions for the aromatic ring, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The N-H stretching vibration of the quinoline ring would be expected as a broad band in the 3500-3300 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for Functional Groups in Quinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1710 - 1685 | libretexts.org |

| Ketone (C=O) | C=O Stretch | 1725 - 1705 | libretexts.org |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | libretexts.org |

| Aromatic C-H | C-H Stretch | > 3000 | libretexts.org |

| Amine (N-H) | N-H Stretch | 3500 - 3300 | libretexts.org |

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the vibrational transitions. nih.gov While polar functional groups like C=O often give strong signals in the IR spectrum, non-polar and symmetric bonds, such as C=C bonds in the aromatic ring, can produce strong signals in the Raman spectrum.

For quinoline derivatives, FT-Raman can be particularly useful for analyzing the vibrations of the aromatic core. researchgate.netnih.gov Ring breathing modes and other skeletal vibrations of the quinoline system can be clearly observed. researchgate.net The analysis of both FT-IR and FT-Raman spectra, often supported by theoretical calculations, allows for a more complete and unambiguous assignment of the vibrational bands. nih.govnih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of quinoline derivatives. It provides crucial information regarding the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula.

For derivatives of this compound, such as 2-oxo-quinoline derivatives, HRMS is routinely used to verify their structures. nih.gov The technique, often employing electrospray ionization (ESI), provides the mass of the protonated molecule ([M+H]⁺) or other adducts, like a sodium adduct ([M+Na]⁺), with very low mass errors. mdpi.comresearchgate.net This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas. For instance, in the characterization of various quinolinecarbaldehydes, HRMS measurements were performed using a time-of-flight (TOF) mass analyzer equipped with an ESI source, with accurate mass data corrected using an external reference like leucine (B10760876) enkephalin. mdpi.com The resulting data for the molecular ions are typically found to have mass errors below 5 mDa. researchgate.netnih.gov

Table 1: Representative HRMS Data for Quinoline Carbaldehyde Derivatives

| Compound Class | Ionization Mode | Observed Ion | Reference |

| 2-Oxo-quinoline-3-carbaldehyde Derivatives | ESI | [M+H]⁺ | nih.gov |

| 4-Chloro-2-phenyl-1,2-dihydroquinoline-1,3-dicarbaldehyde | ESI⁺ | [M+Na]⁺ | mdpi.com |

| Quinoline-5-carbaldehyde Derivatives | ESI | [M+H]⁺ | mdpi.com |

The analysis of various 2-oxo-quinoline derivatives containing α-aminophosphonates, synthesized from 2-oxo-quinoline 3-carbaldehydes, confirmed their structures through methods including HRMS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a valuable tool for assessing the purity of volatile and thermally stable compounds like quinoline aldehydes and for identifying components in a mixture. mdpi.comresearchgate.net

In the analysis of quinoline derivatives, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. unar.ac.id As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time (t_r) from the GC provides one level of identification, while the mass spectrum, particularly the molecular ion (M⁺) and its fragmentation pattern, provides definitive structural information. mdpi.com

Studies on various quinoline-5-carbaldehydes have reported their successful characterization using GC-MS. mdpi.comresearchgate.net For example, the GC-MS data for 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 6-(dimethylamino)quinoline-5-carbaldehyde showed distinct retention times and characteristic mass spectra. mdpi.com The fragmentation patterns observed in electron ionization (EI) mode are often characterized by the initial loss of the carbonyl group. mdpi.com Time-of-flight (TOF) mass analyzers coupled with GC have been applied to screen for quinoline derivatives in complex mixtures. researchgate.netnih.gov

Table 2: Example GC-MS Data for Quinoline Carbaldehyde Isomers

| Compound | Retention Time (t_r) | Key Mass Fragments (m/z) | Reference |

| 8-Hydroxyquinoline-5-carbaldehyde | 6.024 min | M⁺ = 173 | mdpi.com |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | 7.259 min | M⁺ = 200, (M - HCO)⁺ = 171 | mdpi.com |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | 7.186 min | M⁺ = 187 | mdpi.com |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The quinoline ring system, being an aromatic chromophore, exhibits characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

The technique is used to characterize the chromophoric system of quinolinecarbaldehydes and their derivatives. mdpi.comresearchgate.net The spectra, typically recorded in solvents like methanol (B129727) or dimethyl sulfoxide, provide information on the π-electron system of the molecule. mdpi.combeilstein-journals.org The presence of the oxo and carbaldehyde groups on the this compound scaffold significantly influences its electronic structure and, consequently, its UV-Vis absorption spectrum. These functional groups can engage in conjugation with the quinoline π-system, leading to shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule.

For instance, studies on various quinoline-5-carbaldehydes and their Schiff base derivatives have utilized UV-Vis spectroscopy to characterize their electronic properties. mdpi.comresearchgate.net Analysis of the spectra helps in understanding the electronic effects of different substituents on the quinoline core.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful method for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.net

For complex heterocyclic systems like derivatives of this compound, obtaining a crystal structure is the ultimate proof of its molecular architecture. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule and ultimately solve its structure.

The structures of several derivatives of 2-oxo-quinoline-3-carbaldehyde have been successfully determined using this method. nih.gov For example, the crystal structures of compounds synthesized via the condensation of 2-oxo-quinoline 3-carbaldehydes with other reagents were confirmed by X-ray diffraction, which provided data consistent with other spectroscopic methods like NMR and HRMS. nih.gov Similarly, the structures of various Schiff bases derived from quinolinecarbaldehydes and even dicarbaldehyde derivatives like 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde have been definitively established through single-crystal X-ray diffraction measurements. mdpi.comresearchgate.netresearchgate.net These analyses reveal not only the molecular conformation but also how the molecules pack in the crystal lattice, often stabilized by intermolecular hydrogen bonds. eurjchem.com

Theoretical and Computational Chemistry Studies of 5 Oxo 1h Quinoline 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a theoretical framework to understand and predict the behavior of molecules at the atomic and electronic levels. These methods are essential for elucidating properties that may be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio methods in quantum chemistry. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. The B3LYP functional is a popular hybrid functional that combines the strengths of both DFT and HF approaches. Hartree-Fock theory, on the other hand, approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate description compared to post-Hartree-Fock methods or many DFT functionals. For many quinoline (B57606) derivatives, these methods have been successfully applied to predict a range of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformational analysis extends this by exploring the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a molecule like 5-oxo-1H-quinoline-3-carbaldehyde, this would involve determining the preferred orientation of the carbaldehyde group relative to the quinoline ring system.

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Site Prediction

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Calculation of Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are crucial for comparing the reactivity of different molecules and understanding their reaction mechanisms.

Prediction of Vibrational Frequencies and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, chemists can confirm the structure of a synthesized compound and assign specific vibrational modes to the observed spectral bands. This correlation is a powerful tool for structural elucidation.

Theoretical Prediction of NMR Chemical Shifts and Validation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. nih.gov For quinoline derivatives, Density Functional Theory (DFT) has emerged as a standard and effective method for calculating ¹H and ¹³C NMR spectra. researchgate.nettsijournals.com The general approach involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. tsijournals.comnih.gov

Various levels of theory and basis sets are employed, with hybrid functionals such as B3LYP and PBE0, often paired with basis sets like 6-31G(d,p) or larger, providing a good balance between accuracy and computational cost. rsc.orgresearchgate.net Studies on a wide range of heterocyclic compounds have shown that these methods can predict chemical shifts with a high degree of accuracy. nih.govmdpi.com

Table 1: Representative Comparison of Theoretical vs. Experimental NMR Chemical Shifts for a Quinolone Derivative

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |

| C2 | 150.2 | 149.8 | 0.4 |

| C3 | 112.5 | 112.1 | 0.4 |

| C4 | 178.9 | 178.5 | 0.4 |

| C4a | 140.1 | 139.6 | 0.5 |

| C5 | 126.8 | 126.5 | 0.3 |

| C6 | 125.4 | 125.0 | 0.4 |

| C7 | 133.7 | 133.2 | 0.5 |

| C8 | 118.9 | 118.6 | 0.3 |

| C8a | 128.3 | 127.9 | 0.4 |

This table is illustrative, based on typical accuracies reported in the literature for quinolone derivatives, and does not represent actual data for this compound.

Reaction Pathway and Mechanism Elucidation through Computational Simulations

Computational simulations are instrumental in elucidating the intricate details of chemical reaction pathways and mechanisms. For the synthesis and reactions of quinoline and quinolone derivatives, DFT calculations are frequently used to map out potential energy surfaces, identify transition states, and determine reaction intermediates. nih.govmdpi.com These studies provide insights that are often difficult to obtain through experimental means alone.

For example, the synthesis of the quinolone core can be achieved through various methods, including the Gould-Jacobs reaction, Camps cyclization, and palladium-catalyzed reactions. mdpi.com Computational studies on these types of reactions can clarify the mechanism, such as the intramolecular aldol (B89426) condensation in the Camps reaction or the oxidative annulation steps in palladium-catalyzed syntheses. mdpi.commdpi.com By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

In the context of this compound, computational simulations could be employed to study its formation, for instance, through a Vilsmeier-Haack type reaction on a corresponding 5-oxo-1H-quinoline precursor. nih.gov Furthermore, the reactivity of the aldehyde and ketone functionalities, as well as the aromatic ring, could be investigated. For example, the mechanism of nucleophilic addition to the carbaldehyde group or electrophilic substitution on the quinoline ring system could be modeled to predict regioselectivity and reaction kinetics. These computational approaches are invaluable for optimizing reaction conditions and designing novel synthetic routes. nih.gov

Advanced Computational Modeling Techniques (e.g., Molecular Dynamics, QM/MM)

To understand the behavior of this compound in more complex environments, such as in solution or interacting with biological macromolecules, advanced computational techniques like Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. For quinoline derivatives, MD has been used to study conformational stability, flexibility, and interactions with surrounding solvent molecules. nih.govnih.gov Such simulations can reveal, for example, how the planarity of the quinoline ring system is maintained or distorted by substituent groups and how the molecule interacts with water through hydrogen bonding. These insights are crucial for understanding the molecule's solubility and transport properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods offer a powerful approach to study reactions and interactions in large systems, such as an enzyme active site. youtube.comyoutube.com In this approach, the chemically active region (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. nih.govrsc.org

Given that many quinoline derivatives exhibit biological activity, often through enzyme inhibition, the QM/MM approach is highly relevant. nih.gov For this compound, QM/MM simulations could be used to model its interaction with a hypothetical enzyme target. nih.gov For example, if it were to act as an inhibitor, QM/MM could elucidate the binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and even model the covalent reaction if it acts as an irreversible inhibitor. nih.gov These advanced computational techniques bridge the gap between the quantum mechanical behavior of a single molecule and its function in a complex biological milieu.

Applications of 5 Oxo 1h Quinoline 3 Carbaldehyde in Chemical Sciences Excluding Biological/clinical

As a Key Building Block in Complex Organic Synthesis

The reactivity of the aldehyde and the quinolone core makes 5-oxo-1H-quinoline-3-carbaldehyde a versatile precursor in synthetic organic chemistry. It provides a platform for constructing more elaborate molecular architectures through various chemical transformations.

The aldehyde functional group at the C-3 position of the quinoline (B57606) ring is a key handle for annulation and cyclization reactions, enabling the synthesis of new, fused heterocyclic systems. Quinoline-3-carbaldehydes are recognized as valuable building blocks for creating diverse and complex heterocyclic structures. mdpi.com

One prominent application is in the synthesis of pyrazolo[3,4-b]quinolines. These compounds can be synthesized through the condensation of aminopyrazoles with ortho-halogenated benzaldehydes or via multicomponent reactions. nih.gov For instance, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) react with hydrazines to form hydrazones, which can then be cyclized to afford fused heterocyclic systems like triazolo[4,5-a]quinolines. mdpi.comresearchgate.net The presence of the oxo group in this compound adds another layer of functionality, allowing for sequential or selective reactions to build complex polycyclic scaffolds. The synthesis of such fused systems is of great interest due to their potential applications in various fields of chemistry. nih.gov

Table 1: Examples of Heterocyclic Scaffolds from Quinoline-3-carbaldehyde Derivatives

| Starting Material | Reagent(s) | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Benzotriazole | 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |

| 2-Aryl-4-chloro-2H-chromene-3-carbaldehydes | Anilines | 6-Aryl-6H-chromeno[3,4-c]quinolines | mdpi.com |

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. rsc.org Quinoline derivatives are often synthesized via MCRs, and conversely, functionalized quinolines like this compound can serve as key intermediates in such reactions. nih.govrsc.org

The Kabachnik–Fields reaction, a one-pot, three-component synthesis, has been successfully applied to 2-oxo-quinoline-3-carbaldehyde derivatives (close analogs of the title compound). nih.gov In this reaction, the quinoline aldehyde, an amine, and diethyl phosphite (B83602) condense to form novel α-aminophosphonates. nih.gov This demonstrates the utility of the carbaldehyde group as an electrophilic partner in complex bond-forming sequences.

Cascade reactions, where a series of intramolecular transformations occur sequentially after an initial triggering event, are also enabled by the structure of this compound. For example, the reaction of enaminones with potassium thiocyanate (B1210189) can lead to thiazole-5-carbaldehydes through a cascade annulation process. researchgate.net The dual functionality of this compound makes it a prime candidate for designing novel cascade sequences to access complex molecular frameworks efficiently. nih.govmdpi.com

Role in Material Science Research and Functional Molecule Development

The inherent properties of the quinoline ring system, such as its rigidity, planarity, and extended π-electron system, make it an attractive core for functional materials.

The quinoline scaffold is a component of various synthetic dyes and pigments. ckthakurcollege.net The extended conjugation within the quinoline ring leads to absorption of light in the UV-visible region. The electronic properties of these molecules can be finely tuned by introducing substituents. The 5-oxo and 3-carbaldehyde groups act as electron-withdrawing moieties, which can modify the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net By reacting the aldehyde with different nucleophiles (e.g., anilines, phenols), the π-conjugated system can be extended, leading to bathochromic shifts (a shift to longer wavelengths) in the absorption spectra. This allows for the rational design of new chromophores with desired colors and electronic properties for applications in dyes and pigments. ckthakurcollege.net

The development of new luminescent materials is a major focus of material science, with applications in sensors, light-emitting diodes (LEDs), and bio-imaging. researchgate.netresearchgate.net The quinoline ring is a common building block in fluorescent compounds due to its aromatic and rigid nature, which often leads to high quantum yields. researchgate.net

The presence of electron-withdrawing groups like the carbaldehyde and ketone in this compound makes it an excellent candidate for creating push-pull structures, which are known to exhibit strong intramolecular charge transfer and, consequently, interesting luminescence properties. researchgate.net Schiff base derivatives, formed by the condensation of the aldehyde with various amines, can create extended conjugated systems that often display enhanced fluorescence. For example, lanthanide complexes incorporating ligands derived from 2-oxo-quinoline-3-carbaldehyde have been synthesized and studied for their luminescence properties. researchgate.net The ability to modify the structure through the aldehyde group provides a straightforward method for tuning the emission wavelength and other photophysical properties of the resulting materials. researchgate.net

Table 2: Photophysical Data for Related Quinoxaline-Based Luminescent Materials

| Compound Structure Type | Key Feature | Photophysical Property | Reference(s) |

|---|---|---|---|

| Vinyl Quinoxalines | Push-pull structure | Halochromic properties (reversible fluorescence quenching upon protonation) | researchgate.net |

| D-A-D Quinoxalines | Donor-Acceptor-Donor | Intramolecular Charge Transfer (ICT) induced luminescence | researchgate.net |

Development of Novel Ligands in Catalysis Research (e.g., Cu(II), Ru(II) complexes)

The field of coordination chemistry and catalysis heavily relies on the design of organic ligands that can stabilize metal centers and modulate their reactivity. colab.wsbsb-muenchen.de Quinoline-based ligands are widely used due to their strong coordinating ability, thermal stability, and the steric and electronic influence they exert on the metal center. ckthakurcollege.netresearchgate.net

This compound is an excellent precursor for synthesizing Schiff base ligands. The condensation of its aldehyde group with a primary amine yields an imine, creating a multidentate ligand containing both nitrogen and oxygen donor atoms. These Schiff bases can readily coordinate with a variety of transition metals, including copper(II) and ruthenium(II)/(III), to form stable metal complexes. nih.govrsc.orgsrce.hr

For example, novel Cu(II) and Zn(II) complexes have been synthesized from a ligand derived from 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde. nih.govresearchgate.netacs.org In these complexes, the ligand acts as a bidentate chelator, binding to the metal ion through the amine nitrogen and a deprotonated hydroxyl oxygen. nih.govacs.org Similarly, Ru(III) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) and anilines have been synthesized and characterized, demonstrating the versatility of this class of ligands. srce.hr The resulting metal complexes often exhibit octahedral or other well-defined geometries. nih.govnih.gov

These quinoline-based metal complexes are investigated for their catalytic activity in various organic transformations. For instance, oxorhenium(V) complexes with quinoline-derived ligands have been shown to be effective catalysts for the epoxidation of alkenes. rsc.org The ability to systematically modify the ligand structure by choosing different amines for the initial condensation allows for the fine-tuning of the catalyst's properties for specific applications. colab.ws

Table 3: Examples of Metal Complexes with Quinoline-Derived Ligands

| Metal Ion | Ligand Type | Resulting Complex | Potential Application | Reference(s) |

|---|---|---|---|---|

| Cu(II), Zn(II) | Schiff base from 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde | [M(L)2] type complexes | Antioxidant, Antibacterial | nih.gov, researchgate.net |

| Cu(II) | Schiff base from quinoline-8-carbaldehyde and aminobenzoic acid esters | [Cu(L)(NO3)2], [Cu(L)Cl2] | Anticancer | nih.gov, rsc.org |

| Ru(III) | Schiff base from salicylaldehyde and halogenated anilines | Na[RuCl2(L)2] | Antioxidant | srce.hr |

| Re(V) | Quinoline and isoquinoline (B145761) carboxylic acids | [ReOCl(L)2], [ReO(OMe)(L)2] | Catalytic Epoxidation | rsc.org |

Use as a Chemical Probe for Fundamental Reaction Studies

This compound and its tautomer, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, serve as versatile scaffolds for investigating fundamental chemical transformations. The inherent reactivity of the aldehyde group, combined with the electronic properties of the quinolone ring system, makes this compound a valuable probe for studying a variety of reaction mechanisms, including condensations, multicomponent reactions, and cycloadditions. Its bifunctional nature allows for the systematic exploration of reaction pathways and the synthesis of diverse heterocyclic systems.

The reactivity of the quinoline-3-carbaldehyde core is a subject of significant interest in organic synthesis. The formyl group is a key functional handle for a multitude of transformations, while the quinolone nucleus itself can participate in or influence various reactions. researchgate.netrsc.org Research has demonstrated its utility as a building block for constructing more complex molecular architectures, thereby allowing for the study of reaction scope and limitations. researchgate.net

Condensation Reactions

The aldehyde functionality at the C-3 position is a highly reactive site for condensation reactions, a fundamental class of reactions in organic chemistry. It readily reacts with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones, respectively. rsc.orgresearchgate.net These reactions are crucial for understanding the principles of nucleophilic addition to carbonyl groups and subsequent dehydration steps.

For instance, the reaction of 2-oxo-quinoline-3-carbaldehyde derivatives with various hydrazides proceeds smoothly to yield N'-acylhydrazones. mdpi.com Similarly, condensation with hydrazines can produce hydrazonomethyl-quinolines. mdpi.com These transformations are often catalyzed by a small amount of acid and can be monitored to study reaction kinetics and equilibria. The stability and properties of the resulting imine or hydrazone products provide insight into the electronic effects of the quinolone core.

A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives have been synthesized to explore the reactivity of the core structure. researchgate.net The formation of these compounds from the parent aldehyde and various amines serves as a practical platform for studying the fundamentals of imine formation.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Reference |

| 2-Oxo-quinoline-3-carbaldehyde | Primary Amines | Schiff Base | Condensation | researchgate.net |

| 2-Oxo-quinoline-3-carbaldehyde | Hydrazides | N'-Acylhydrazone | Condensation | mdpi.com |

| 2-Oxo-quinoline-3-carbaldehyde | Hydrazine (B178648) Hydrate | Hydrazone | Condensation | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzimidazole | Benzoimidazopyrimido[4,5-b]quinolone | Condensation/Cyclization | rsc.org |

This table illustrates the use of the quinoline-3-carbaldehyde scaffold in fundamental condensation reactions.

Multicomponent Reactions (MCRs)

The this compound framework is an excellent substrate for studying multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are of fundamental interest due to their efficiency and the rapid generation of molecular complexity.

One notable example is the Kabachnik-Fields reaction. In this one-pot, three-component synthesis, 2-oxo-quinoline-3-carbaldehyde derivatives react with an amine and a dialkyl phosphite to generate α-aminophosphonates. nih.gov The successful execution of this reaction using the quinoline aldehyde substrate allows for the investigation of the reaction mechanism, which involves the initial formation of a Schiff base from the aldehyde and amine, followed by nucleophilic attack by the phosphite. The yields and stereoselectivity of such reactions can provide detailed information about the transition states and intermediates involved.

| Reaction Name | Components | Product Class | Reference |

| Kabachnik-Fields Reaction | 2-Oxo-quinoline-3-carbaldehyde, Primary Amine, Diethyl Phosphite | α-Aminophosphonate | nih.gov |

This table highlights the application of this compound derivatives in studying multicomponent reactions.

Cycloaddition and Annulation Reactions

The quinolone ring system, with its conjugated double bonds, provides a platform for investigating cycloaddition and annulation reactions to form fused heterocyclic systems. These studies are fundamental to understanding pericyclic reactions and metal-catalyzed cyclization cascades.

For example, derivatives like 2-chloroquinoline-3-carbaldehydes can be converted into tetrazolo[1,5-a]quinoline-4-carbaldehydes through reactions with sodium azide. rsc.org This transformation involves a nucleophilic substitution followed by an intramolecular cyclization and tautomerization, offering a rich field for mechanistic investigation. Further reactions, such as cycloadditions with hydrazine hydrate, can yield 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating the utility of the quinoline scaffold in building complex, fused ring systems. rsc.org The regioselectivity and stereoselectivity of these reactions are of fundamental interest to organic chemists.

Future Research Directions and Emerging Challenges in the Chemistry of 5 Oxo 1h Quinoline 3 Carbaldehyde

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 5-oxo-1H-quinoline-3-carbaldehyde and its derivatives is increasingly steering towards green and sustainable practices. Traditional methods for quinolone synthesis often rely on harsh conditions, hazardous reagents, and multi-step procedures that generate significant waste. ijppronline.com Emerging research focuses on overcoming these drawbacks by developing methodologies that are both environmentally benign and highly efficient.

The use of greener solvents and catalysts is another critical frontier. Research has demonstrated the efficacy of water, a non-toxic and abundant solvent, in the synthesis of related quinolone structures. researchgate.net Future investigations will likely explore water-mediated protocols for this specific quinolone. Furthermore, the replacement of toxic metal catalysts with environmentally friendly alternatives like iron(III) chloride (FeCl₃) or organocatalysts such as L-proline is a key area of development. researchgate.net These catalysts are not only cheaper and less toxic but can also be recoverable and reusable, adding to the sustainability of the process.

| Catalyst System | Solvent | Key Advantages | Traditional Method Drawbacks |

| L-proline | Water | Green solvent, cheap catalyst, high yields, simple workup. | Use of hazardous chemicals and solvents. |

| FeCl₃·6H₂O | Water | Inexpensive, non-toxic, reusable catalyst, mild conditions. | High temperatures and long reaction times. |

| Microwave Irradiation | Acetic Acid | Shorter reaction times, high yields. | Often requires high energy input. |

| Multicomponent Reactions | Various | High atom economy, structural diversity, single-step synthesis. rsc.org | Complex purification, potential for side products. |

This table presents a comparison of emerging sustainable synthetic approaches for quinolone derivatives against the drawbacks of traditional methods.

Exploration of Unprecedented Reactivity and Selectivity Patterns

The this compound molecule possesses multiple reactive sites: the aldehyde at C3, the ketone at C5, the N-H proton, and the aromatic ring system. A significant challenge and opportunity lie in the selective functionalization of these sites to generate diverse molecular architectures.

Future research will likely focus on uncovering unprecedented reactivity. For instance, the aldehyde group is a versatile handle for various transformations, including condensations, reductive aminations, and cycloadditions to build fused heterocyclic systems. rsc.org Exploring its reactivity in tandem with the ketone or N-H group could lead to novel domino reactions, creating complex scaffolds in a single, efficient step. A palladium-catalyzed domino reaction of related 2-chloroquinoline-3-carbaldehydes with isocyanides has been shown to produce novel pyrrolo[3,4-b]quinolin-3-ones, suggesting a rich area for exploration with the 5-oxo analogue. nih.gov

Another emerging area is the direct C-H functionalization of the quinoline (B57606) core. ontosight.aianr.fr This atom-economical approach avoids the need for pre-functionalized starting materials. Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the benzene (B151609) or pyridine (B92270) portion of the this compound backbone would open a direct route to novel derivatives that are otherwise difficult to access. The challenge lies in achieving high regioselectivity, given the multiple C-H bonds and the influence of the existing functional groups.

Integration of Advanced Computational Chemistry for Predictive Synthesis

Computational chemistry is poised to become an indispensable tool in navigating the complexities of this compound chemistry. Density Functional Theory (DFT) and other molecular modeling techniques are increasingly used to predict molecular properties, reaction mechanisms, and regioselectivity, thereby guiding experimental efforts and reducing trial-and-error. mdpi.com

A key future direction is the use of computational methods to predict the reactivity of the various functional groups on the quinolone scaffold. researchgate.net For example, DFT calculations can determine the local ionization energies and Fukui functions to identify the most reactive sites for electrophilic or nucleophilic attack, helping to foresee the outcome of competitive reactions. researchgate.net This predictive power is crucial for designing selective functionalization strategies.

Furthermore, computational tools can accelerate the discovery of optimal reaction conditions. Virtual screening of catalysts and solvents can identify promising candidates for sustainable synthetic methods before they are tested in the lab. ijppronline.com As machine learning models become more sophisticated, they could be trained on data from quinolone reactions to predict reaction outcomes and even suggest novel synthetic pathways with high accuracy, a concept known as predictive synthesis. arabjchem.orgnih.gov

| Computational Method | Application in Quinolone Chemistry | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; Predicting reactivity. | Bond dissociation energies, electronic transitions, local ionization energies. researchgate.net |

| Molecular Docking | Simulating interactions with biological targets or catalysts. | Binding energies, interaction modes. ontosight.ai |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with activity. | Biological activity, physicochemical properties. anr.fr |

| Machine Learning | Predicting reaction outcomes and regioselectivity. | Transition state barriers, product selectivity. arabjchem.org |

This table summarizes the application of various computational methods in the study and development of quinolone derivatives.

Expansion of Applications in Diverse Areas of Chemical Research (non-biological)

While quinolones are heavily researched for their biological activities, a significant future challenge is to expand the applications of this compound into non-biological domains of chemical research, particularly materials science and catalysis. ijppronline.comrsc.orgontosight.ai

The inherent optical and electrical properties of the quinoline core suggest potential for use in optoelectronic materials. ontosight.ai The extended π-system, when appropriately functionalized, can lead to compounds with interesting fluorescence or non-linear optical properties. Research into converting this compound into novel dyes, sensors, or components for organic light-emitting diodes (OLEDs) represents a promising, yet underexplored, avenue. Some hydroxyquinoline derivatives are already known for their use in chelating metal cations and for their fluorescent properties, indicating a potential path for this compound. arabjchem.org

In the field of catalysis, quinoline derivatives can serve as versatile ligands for transition metals. anr.frresearchgate.net The nitrogen atom of the pyridine ring and the carbonyl oxygen atoms of this compound could act as coordination sites. The development of chiral catalysts based on this scaffold could be applied to asymmetric synthesis, a critical area of modern organic chemistry. The challenge will be to design and synthesize specific derivatives that can effectively coordinate with metals and induce high stereoselectivity in catalytic transformations. anr.fr The aldehyde group also provides a convenient point for tethering the molecule to solid supports, creating recyclable heterogeneous catalysts.

常见问题

Q. How do steric and electronic effects govern regioselectivity in the functionalization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。